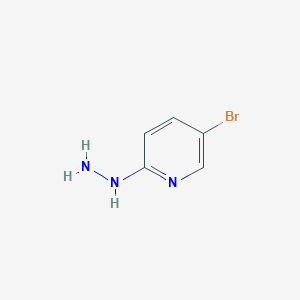

5-Bromo-2-hydrazinopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQLEYTXFMOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468177 | |

| Record name | 5-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77992-44-0 | |

| Record name | 5-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-HYDRAZINOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-hydrazinopyridine synthesis from 2-chloro-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-hydrazinopyridine from 2-chloro-5-bromopyridine, a crucial reaction for the development of various pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the chemical transformation.

Reaction Overview

The synthesis of this compound from 2-chloro-5-bromopyridine is a nucleophilic aromatic substitution reaction. In this process, the hydrazine group (-NHNH2) from hydrazine hydrate displaces the chloro group at the 2-position of the pyridine ring. The bromine atom at the 5-position remains intact, yielding the desired product. The reaction is typically carried out by heating the reactants, often with an excess of hydrazine hydrate which can also serve as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-chloro-5-bromopyridine, compiled from various sources.

| Parameter | Value | Source(s) |

| Reactants | 2-chloro-5-bromopyridine, Hydrazine monohydrate | [1][2] |

| Solvent | Hydrazine monohydrate or Dimethylformamide (DMF) | [1][2] |

| Molar Ratio (Hydrazine hydrate : 2-chloro-5-bromopyridine) | 3-5 : 1 (excess hydrazine hydrate is recommended) | [2] |

| Reaction Temperature | 70 - 100 °C | [1][2] |

| Reaction Time | 3 - 72 hours | [1][2] |

| Reported Yield | 83% | [1] |

| Product Appearance | Pale brown solid or White to light yellow crystalline powder | [1][2] |

| Melting Point | 132-137 °C or 160-165 °C | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-chloro-5-bromopyridine

-

Hydrazine monohydrate

-

Toluene

-

Dichloromethane

-

Water

-

Reaction flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-bromopyridine (e.g., 64 g, 333 mmol) in hydrazine monohydrate (e.g., 250 mL).[1]

-

Heating: Heat the reaction mixture to a temperature between 70°C and 100°C with continuous stirring.[1][2]

-

Reaction Monitoring: Maintain the reaction at the specified temperature for a period ranging from 3 to 72 hours.[1][2] The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a significant volume of water (e.g., 750 mL) to precipitate the product.[1]

-

Filtration: Collect the resulting precipitate by filtration using a Buchner funnel.

-

Purification: To remove residual water and other impurities, perform an azeotropic distillation. This can be achieved by first azeotroping with toluene (twice) followed by dichloromethane (twice).[1]

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid. The expected yield is approximately 83%.[1]

Reaction Pathway

The following diagram illustrates the chemical transformation from 2-chloro-5-bromopyridine to this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

Chemical properties and reactivity of 5-Bromo-2-hydrazinopyridine

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyridine: Chemical Properties and Reactivity

Abstract

This compound is a halogenated heterocyclic compound widely recognized as a crucial intermediate and building block in various fields of chemical synthesis. Its unique molecular structure, featuring a pyridine ring substituted with both a reactive bromine atom and a versatile hydrazine group, makes it an invaluable precursor for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is typically a white to light yellow or off-white crystalline solid at room temperature.[1][2] The presence of polar functional groups in its structure influences its solubility; it exhibits moderate solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), but has limited solubility in water and non-polar solvents.[1][2] This solubility profile is a critical consideration for its use in various reaction media and for its purification.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [4] |

| CAS Number | 77992-44-0 | [2][3] |

| Appearance | White to off-white/light yellow crystalline solid/powder | [1][2] |

| Melting Point | 132-137 °C (range varies slightly by source) | [3][5] |

| Boiling Point | 305.7 °C at 760 mmHg | [3][6][] |

| Density | ~1.78 g/cm³ | [3][6] |

| pKa (Predicted) | 8.97 ± 0.70 | [2][3] |

| Flash Point | 138.7 °C | [3][6] |

| Vapor Pressure | 0.001 mmHg at 25 °C | [3] |

| LogP | 1.903 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectroscopic Data

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While detailed spectra are specific to individual samples and measurement conditions, techniques such as Infrared (IR) and Raman spectroscopy are available for this compound.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the precise molecular structure.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by its three key structural components: the hydrazine moiety, the bromine atom, and the pyridine ring.

-

Hydrazine Group (-NHNH₂) : This is a highly active functional group. It readily participates in condensation reactions with aldehydes and ketones to form corresponding hydrazone derivatives.[1] This reaction is fundamental in medicinal chemistry for constructing complex molecules with potential biological activity.[8]

-

Bromine Atom (-Br) : The bromine atom at the 5-position of the pyridine ring is a good leaving group.[1] This facilitates nucleophilic substitution reactions, allowing for the introduction of various other functional groups to the pyridine core.[1]

-

Cyclization Reactions : The presence of the 2-hydrazino group makes the compound an excellent precursor for synthesizing fused heterocyclic systems. For instance, it can undergo cyclization to form[1][2][3]triazolo[4,3-a]pyridine derivatives, a core structure found in many biologically active compounds.[2][3]

References

- 1. This compound: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-溴-2-肼基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS 77992-44-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyridine: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 5-Bromo-2-hydrazinopyridine, a key intermediate in pharmaceutical and materials science research.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position.

| Identifier | Value |

| IUPAC Name | (5-bromopyridin-2-yl)hydrazine[1] |

| CAS Number | 77992-44-0[1][2] |

| Molecular Formula | C₅H₆BrN₃[1][2] |

| Molecular Weight | 188.03 g/mol [] |

| Canonical SMILES | C1=CC(=NC=C1Br)NN[1][2] |

| InChI Key | QYQLEYTXFMOLEI-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance described as a white to off-white or yellow to brown crystalline powder.[2][4] It exhibits limited solubility in water but is moderately soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2]

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 132-137 °C | [5] |

| 160-165 °C | [4] | |

| Boiling Point (Predicted) | 305.7 °C at 760 mmHg | [][6] |

| Density (Predicted) | 1.782 g/cm³ | [][6] |

| pKa (Predicted) | 8.97 ± 0.70 | [2] |

Note on Melting Point: There are conflicting reports regarding the melting point. The range of 132-137 °C is more frequently cited by chemical suppliers. Researchers should verify the melting point of their synthesized or procured material.

Synthesis

The most common and established method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate.[2]

Experimental Protocol: Synthesis from 2-Chloro-5-bromopyridine

Materials:

-

2-Chloro-5-bromopyridine

-

Hydrazine monohydrate

-

Water

-

Toluene

-

Dichloromethane

Procedure:

-

Suspend 2-Chloro-5-bromopyridine (64 g, 333 mmol) in hydrazine monohydrate (250 mL).[7]

-

Heat the reaction mixture at 70°C for 72 hours.[7]

-

After the reaction is complete, cool the mixture and dilute it with water (750 mL).[7]

-

Filter the resulting precipitate.[7]

-

To remove residual water and hydrazine, perform azeotropic distillation, first with toluene (2x) and then with dichloromethane (2x).[7]

-

The final product, this compound, is obtained as a pale brown solid. The reported yield for this protocol is 83% (52 g).[7]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive public data is limited, this section outlines the expected spectral features based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (hydrazine) | 3400-3250 | Stretching vibrations, likely two bands for symmetric and asymmetric stretches. |

| C-H (aromatic) | 3100-3000 | Stretching vibrations. |

| C=N, C=C (pyridine ring) | 1600-1450 | Ring stretching vibrations. |

| N-H (hydrazine) | 1650-1580 | Scissoring (bending) vibration. |

| C-Br | 700-500 | Stretching vibration. |

PubChem reports the availability of an ATR-IR spectrum, which can be accessed for comparison.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the hydrazine group. The chemical shifts and coupling constants will be influenced by the positions of the bromine and hydrazine substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals and their chemical shifts will correspond to the different carbon environments in the pyridine ring.

Note: As of the last update, specific, publicly available, and verified ¹H and ¹³C NMR data for this compound were not found in the searched literature. Researchers are advised to acquire their own NMR data for confirmation of structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak is expected to be a doublet with approximately equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is 186.9745 Da.[1]

-

Fragmentation: Common fragmentation pathways may involve the loss of the bromine atom, the hydrazine group, or parts of the pyridine ring.

Caption: Logical flow of characterizing this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of:

-

Pharmaceuticals: It is a precursor for the synthesis of various heterocyclic compounds with potential biological activities. The hydrazine moiety allows for the construction of pyrazoles, triazoles, and other nitrogen-containing ring systems, which are common scaffolds in medicinal chemistry.

-

Materials Science: The presence of the pyridine ring and the reactive bromine and hydrazine groups makes it a candidate for the synthesis of novel ligands for coordination chemistry and functional organic materials.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

References

- 1. This compound | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 4. This compound: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound CAS 77992-44-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | 77992-44-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromo-2-hydrazinopyridine, a key intermediate in pharmaceutical and materials science. Due to the absence of published quantitative data, this document focuses on qualitative descriptions and furnishes detailed experimental protocols for determining these crucial parameters.

Executive Summary

This compound is a crystalline solid that serves as a vital building block in organic synthesis. Its utility in drug development and material science necessitates a thorough understanding of its solubility and stability. This guide consolidates available qualitative information and presents robust methodologies for the quantitative determination of these properties, enabling researchers to effectively utilize this compound in their work.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments consistently indicate its solubility in polar organic solvents and limited solubility in aqueous and non-polar media.

Qualitative Solubility Data

Multiple sources describe this compound as having "certain solubility" or being "well miscible" with polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1] Its solubility in water is characterized as "slight," "weak," or "sparing."[1][2] One source specifies "moderate solubility" in ethanol and dimethyl sulfoxide (DMSO).[2] Conversely, it exhibits poor solubility in non-polar solvents.[1]

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | Specific Solvents Mentioned | Reported Solubility |

| Polar Protic | Methanol, Ethanol | "Certain solubility," "well miscible," "moderate"[1][2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | "Certain solubility," "moderate"[1][2] |

| Aqueous | Water | "Slight," "weak," "sparingly soluble"[1][2] |

| Non-Polar | Not specified | "Poor solubility"[1] |

Stability Profile

This compound is generally considered to have "certain stability" under standard storage conditions.[1] However, it is susceptible to degradation under specific environmental stresses.

General Stability: The compound should be stored in a cool, dry, and well-ventilated location to prevent deterioration.[1]

Degradation Factors:

-

High Temperature: Exposure to elevated temperatures can lead to structural changes.[1] The reported melting point ranges from 132°C to 165°C, which provides an upper limit for its thermal stability as a solid.[1][3]

-

Strong Acids and Bases: Environments with strong acids or bases may cause the compound to undergo chemical changes.[1]

-

Light: While not explicitly detailed in all sources, storage in a dark place is recommended, suggesting potential photosensitivity.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and stability.

Protocol for Solubility Determination

A standard approach to determine the solubility of a compound is the gravimetric method, which involves the preparation of a saturated solution at a constant temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, DMSO, methanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (0.45 µm)

-

Pre-weighed glass beakers

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed glass beaker.

-

Record the exact weight of the solution.

-

Evaporate the solvent completely using a vacuum oven at a temperature below the compound's decomposition point or a rotary evaporator.

-

Once the solvent is removed, cool the beaker in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution withdrawn) * 100

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 70°C). Also, heat the stock solution.

-

Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Monitor the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

-

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl, 60°C | e.g., 2, 6, 24 hours |

| Base Hydrolysis | 0.1 M NaOH, 60°C | e.g., 2, 6, 24 hours |

| Oxidation | 3% H₂O₂, Room Temperature | e.g., 2, 6, 24 hours |

| Thermal (Solid) | 70°C | e.g., 24, 48, 72 hours |

| Thermal (Solution) | 70°C | e.g., 2, 6, 24 hours |

| Photolytic | ICH Q1B guidelines (UV and visible light) | As per guidelines |

Visualizations

Synthesis of this compound

One common method for synthesizing this compound involves the reaction of 2-chloro-5-bromopyridine with hydrazine hydrate.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of the compound.

Caption: Workflow for gravimetric solubility determination.

Experimental Workflow for Stability Assessment

This diagram outlines the process for conducting forced degradation studies.

Caption: Workflow for forced degradation stability testing.

References

5-Bromo-2-hydrazinopyridine: A Spectroscopic and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a bromine atom, and a hydrazine group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This technical guide provides an overview of the available spectroscopic data and a common synthetic route for this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 160-165 °C | [2] |

| Exact Mass | 186.97451 Da | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. The reaction typically starts from 5-bromo-2-chloropyridine.[2]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

An appropriate amount of 5-bromo-2-chloropyridine is dissolved in a suitable solvent, such as dimethylformamide (DMF), within a reaction vessel.[2]

-

Hydrazine hydrate is then added to the solution. An excess of hydrazine hydrate, typically 3-5 times the molar amount of the 5-bromo-2-chloropyridine, is recommended.[2]

-

The reaction mixture is stirred, and the progress of the reaction is monitored.

-

Upon completion, the product, this compound, can be isolated and purified using standard laboratory techniques.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been reported.[1]

Table 2: IR Spectroscopy Experimental Details

| Parameter | Description |

| Instrument | Bruker Tensor 27 FT-IR |

| Technique | ATR-Neat |

Note: Specific peak assignments and intensities were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Despite extensive searches, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not found in the available literature and spectral databases. For researchers requiring this information, it is recommended to acquire these spectra on a purified sample of the compound.

General Experimental Protocols for Spectroscopic Analysis

For the benefit of researchers looking to acquire their own data, general protocols for the spectroscopic analysis of aromatic nitrogen-containing compounds are provided below.

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹³C, a proton-decoupled spectrum is standard. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

ATR-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be acquired first.

-

Data Processing: The instrument software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry:

-

Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile and thermally stable compound like this compound, GC-MS could be a suitable technique.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The mass spectrum will show the molecular ion peak (or pseudomolecular ion peak in soft ionization techniques) and fragmentation patterns that can be used to confirm the molecular weight and aspects of the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

Conclusion

This compound is a valuable building block in synthetic chemistry. While its synthesis is well-established, a complete and publicly available set of its spectroscopic data (NMR and MS) is currently lacking. The information and general protocols provided in this guide are intended to assist researchers in the synthesis, characterization, and further utilization of this important chemical intermediate.

References

The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2-hydrazinopyridine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-hydrazinopyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including the reactive hydrazine group and the bromine-substituted pyridine ring, provide chemists with a powerful tool to construct novel molecular architectures targeting a wide range of biological pathways implicated in various diseases. This technical guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the development of anticancer, antimicrobial, and kinase-inhibiting agents.

The Synthetic Utility of this compound

This compound serves as a key intermediate in the synthesis of various heterocyclic systems. The hydrazine moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazone derivatives.[1] This reactivity is a cornerstone of its application, as hydrazones are known to possess a wide spectrum of biological activities.[2] Furthermore, the bromine atom on the pyridine ring can be functionalized through various cross-coupling reactions, allowing for the introduction of additional diversity and complexity into the molecular structure.[1]

A general synthetic workflow for the derivatization of this compound to generate a library of potential drug candidates is outlined below.

Anticancer Applications

Derivatives of this compound have shown promise as anticancer agents. The hydrazone linkage in these molecules is a key pharmacophore, contributing to their cytotoxic effects against various cancer cell lines. While specific IC50 values for direct derivatives are not extensively published, related hydrazone-containing heterocyclic compounds have demonstrated potent anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from hydrazine precursors, have shown cytotoxicity against MCF-7 and HepG-2 cancer cell lines with IC50 values in the low microgram per milliliter range.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Applications

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Hydrazone derivatives of pyridine and other heterocyclic systems have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

While specific Minimum Inhibitory Concentration (MIC) data for this compound derivatives are limited in publicly available literature, related hydrazone compounds have shown significant antimicrobial activity. For example, certain hydrazide-hydrazones have demonstrated potent activity against Gram-positive bacteria with MIC values in the low microgram per milliliter range.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

-

Kinase Reaction: Set up a kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by kinase inhibitors.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive molecules. Its application in the generation of hydrazone derivatives and other heterocyclic compounds has shown considerable promise in the fields of anticancer, antimicrobial, and kinase inhibitor research. While the full potential of this scaffold is still being explored, the existing body of research on related compounds provides a strong rationale for its continued investigation. Future efforts should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Versatility of 5-Bromo-2-hydrazinopyridine: A Heterocyclic Scaffold for Advanced Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among these, heterocyclic compounds play a pivotal role, offering a diverse array of structural motifs and electronic properties. 5-Bromo-2-hydrazinopyridine has emerged as a particularly valuable and versatile heterocyclic building block. Its unique combination of a reactive hydrazine group and a modifiable pyridine ring, featuring a strategically placed bromine atom, provides a powerful platform for the construction of a wide range of complex molecular architectures with significant biological and material applications. This technical guide explores the synthesis, reactivity, and diverse applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of its role in modulating key signaling pathways.

Synthesis and Physicochemical Properties

This compound is a stable, crystalline solid, typically appearing as a white to light yellow powder. Its synthesis is most commonly achieved through the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures. An alternative synthetic route involves the diazotization of 5-bromo-2-aminopyridine, followed by reduction of the resulting diazonium salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| Melting Point | 132.0 to 136.0 °C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in polar organic solvents like DMF and alcohols |

Reactivity and Role as a Heterocyclic Building Block

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydrazine moiety and the bromo-substituted pyridine ring. The hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, and serving as a key component in the construction of various nitrogen-containing heterocycles. The bromine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the final molecule.

Synthesis of Pyrazole Derivatives

One of the most prominent applications of this compound is in the synthesis of pyrazole-containing compounds, a class of heterocycles with a broad spectrum of biological activities. The Knorr pyrazole synthesis, a classical method for pyrazole formation, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound serves as the hydrazine component in this reaction, leading to the formation of N-aryl-substituted pyrazoles.

In-Depth Technical Guide: Safety, Handling, and Toxicity of 5-Bromo-2-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and established laboratory safety protocols.

Executive Summary

5-Bromo-2-hydrazinopyridine is a heterocyclic organic compound with applications in pharmaceutical synthesis and research. Due to the presence of a hydrazine moiety and a brominated pyridine ring, this compound presents significant health hazards that necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the known safety, handling, and toxicity information for this compound, based on available data. While specific quantitative toxicological data for this compound is limited, this guide extrapolates potential hazards based on its chemical structure and the known toxicology of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | (5-bromopyridin-2-yl)hydrazine | [1][2] |

| CAS Number | 77992-44-0 | [2] |

| Molecular Formula | C₅H₆BrN₃ | [2] |

| Molecular Weight | 188.03 g/mol | [2] |

| Appearance | White to off-white or light yellow to light orange crystalline solid/powder.[3][4] | |

| Melting Point | 132-137 °C | [2] |

| Solubility | Slight solubility in water; moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[3][4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health risks.

GHS Classification

The GHS classification for this compound, based on aggregated data from multiple suppliers, is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Code | Signal Word | Pictogram | Percentage of Notifications | Reference(s) |

| Acute Toxicity (Oral) | 3 | H301 | Danger | 💀 | 97.6% | [1][5] |

| Skin Corrosion/Irritation | 2 | H315 | Danger | corrosive | 100% | [1][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Danger | corrosive | 97.6% | [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Danger | ❗ | 97.6% | [1][5] |

Note: The percentages reflect the proportion of notifications to the ECHA C&L Inventory that include the specified hazard classification.[1]

Hazard and Precautionary Statements

The corresponding hazard (H) and precautionary (P) statements are crucial for safe handling and are detailed in Table 3.

Table 3: Hazard and Precautionary Statements for this compound

| Type | Code | Statement | Reference(s) |

| Hazard | H301 | Toxic if swallowed. | [1][5] |

| H315 | Causes skin irritation. | [1][5] | |

| H318 | Causes serious eye damage. | [1][5] | |

| H335 | May cause respiratory irritation. | [1][5] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5][6] |

| P264 | Wash hands thoroughly after handling. | [7] | |

| P270 | Do not eat, drink or smoke when using this product. | [8] | |

| P271 | Use only outdoors or in a well-ventilated area. | [6][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] | |

| Precautionary (Response) | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][7] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6][9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [6][9] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [9] | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [9] |

| P405 | Store locked up. | [9] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [6][9] |

Handling and Storage

Proper handling and storage procedures are paramount to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in Table 4.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles and a face shield. | [10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. | [10] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced. | [10] |

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11] Keep the container tightly sealed.[4][11]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.

Toxicity Information

Acute Toxicity

-

Oral: Classified as Acute Toxicity Category 3 (H301: Toxic if swallowed).[1][5] Ingestion may cause serious adverse health effects or death.

-

Dermal: No specific data is available, but skin contact should be avoided.

Skin and Eye Irritation

-

Skin: Causes skin irritation (H315).[1][5] Prolonged or repeated contact may lead to dermatitis.

-

Eyes: Causes serious eye damage (H318).[1][5] Contact can result in irreversible eye injury.

Chronic Toxicity and Other Health Effects

While specific data for this compound is lacking, the toxicity of its constituent moieties provides insight into potential long-term health effects.

-

Hydrazine Derivatives: Many hydrazine compounds are known to be genotoxic and are considered potential human carcinogens.[2] They can also cause damage to the liver, kidneys, and central nervous system upon prolonged exposure.[12][13]

-

Brominated Pyridines: Some brominated aromatic compounds have been shown to be hepatotoxic.[14]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Measures for this compound

| Exposure Route | First Aid Procedure | Reference(s) |

| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or physician. Rinse mouth with water. | [5][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. | [9][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][13] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [6][9][13] |

Experimental Protocols (General)

Specific experimental protocols for the toxicological evaluation of this compound are not available. However, standardized OECD guidelines are followed for the GHS classifications. A general overview of these protocols is provided below.

Acute Oral Toxicity (General Protocol based on OECD Guidelines)

The acute oral toxicity is typically determined using methods like the Up-and-Down Procedure (OECD 425), Acute Toxic Class Method (OECD 423), or Fixed Dose Procedure (OECD 420). The general steps involve:

-

Fasting of the test animals (usually rats) overnight.

-

Administration of a single dose of the substance via gavage.

-

Observation of the animals for signs of toxicity and mortality over a period of 14 days.

-

Necropsy of all animals at the end of the observation period.

Skin Irritation (General Protocol based on OECD Guideline 404)

-

Application of the test substance to a small area of shaved skin on a test animal (usually a rabbit).

-

The substance is held in contact with the skin for a specified period (e.g., 4 hours).

-

Observation and scoring of skin reactions (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours) after removal of the substance.

Serious Eye Damage (General Protocol based on OECD Guideline 405)

-

Instillation of a single dose of the test substance into the conjunctival sac of one eye of a test animal (usually a rabbit).

-

The other eye serves as a control.

-

Observation and scoring of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

Postulated Metabolic Pathway and Mechanism of Toxicity

There is no specific information on the metabolic pathway of this compound. However, based on the metabolism of hydrazine and pyridine derivatives, a plausible pathway can be postulated. Hydrazine derivatives are known to undergo metabolic activation, which can lead to the formation of reactive intermediates.

Caption: Postulated metabolic activation and toxicity pathway for this compound.

The toxicity of hydrazine derivatives is often attributed to their metabolism into reactive species that can cause cellular damage through mechanisms like covalent binding to macromolecules and the generation of oxidative stress.[1][6] The pyridine ring can also undergo metabolic transformations, potentially leading to the formation of toxic metabolites.[11]

Conclusion

References

- 1. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-hydrazinopyridine, a key building block in the synthesis of a wide range of biologically active molecules. This document details its discovery and history, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Introduction and History

This compound is a substituted pyridine derivative that has gained significant attention in medicinal chemistry as a versatile intermediate. While a singular "discovery" of this compound is not well-documented, its use in the scientific literature, particularly in the synthesis of heterocyclic compounds, has been noted. Its utility lies in the presence of two reactive sites: the hydrazine group, which can readily react with carbonyls and other electrophiles, and the bromo-substituted pyridine ring, which can participate in various cross-coupling reactions. This dual reactivity makes it a valuable scaffold for the construction of complex molecular architectures, most notably in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

This compound is typically a white to off-white or pale brown solid. A compilation of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [][2] |

| Molecular Weight | 188.03 g/mol | [][2][3] |

| Melting Point | 132-137 °C | [3] |

| Appearance | White to off-white powder/solid | [4] |

| Purity | ≥97% (HPLC), 98% | [] |

| CAS Number | 77992-44-0 | [][2][3] |

| Boiling Point | 305.7 °C at 760 mmHg | [] |

| Density | 1.782 g/cm³ | [] |

| SMILES | NNc1ccc(Br)cn1 | [3] |

| InChI | InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 2-chloro-5-bromopyridine with hydrazine monohydrate.

Materials:

-

2-Chloro-5-bromopyridine

-

Hydrazine monohydrate

-

Toluene

-

Dichloromethane

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Suspend 2-Chloro-5-bromopyridine (64 g, 333 mmol) in hydrazine monohydrate (250 mL).

-

Heat the mixture at 70°C for 72 hours with continuous stirring.

-

After 72 hours, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water (750 mL).

-

Collect the resulting precipitate by filtration.

-

Perform azeotropic distillation with toluene (2x) and then with dichloromethane (2x) to remove any remaining water.

-

The resulting pale brown solid is this compound.

Quantitative Data:

-

Yield: 83% (52 g)

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. One of the most significant applications is in the creation of[5][6][7]triazolo[4,3-a]pyridines, a scaffold found in a number of kinase inhibitors.

Synthesis of[5][6][7]triazolo[4,3-a]pyridine Derivatives

The hydrazine moiety of this compound can be acylated and subsequently cyclized to form the fused triazolo-pyridine ring system.

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis of a substituted[5][6][7]triazolo[4,3-a]pyridine from this compound.

Caption: General workflow for the synthesis of substituted[5][6][7]triazolo[4,3-a]pyridines.

Role as a Precursor to Kinase Inhibitors

The[5][6][7]triazolo[4,3-a]pyridine core is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Targeted Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers.

The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition by a hypothetical kinase inhibitor derived from a triazolopyridine scaffold.

Caption: The JAK-STAT signaling pathway and its inhibition.

Bioactivity of Derived Compounds:

While a specific, publicly available IC50 value for a JAK inhibitor directly synthesized from this compound is not readily found, related triazolopyrimidine and pyrazolopyrimidine compounds have shown potent inhibitory activity against various kinases. For instance, certain pyrazolo-[4,3-e][5][6][7]triazolopyrimidine derivatives have demonstrated significant antiproliferative activity against cancer cell lines with IC50 values in the low micromolar range, targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5] The development of JAK2 inhibitors from similar scaffolds has also been reported, with some compounds showing IC50 values in the nanomolar range against JAK2V617F-driven signaling and cell proliferation.[6]

| Compound Class | Target | Representative IC50 | Source |

| Pyrazolo-[4,3-e][5][6][7]triazolopyrimidine | EGFR | 7-11 µM (in cell lines) | [5] |

| Pyrazole-based JAK2 Inhibitor (LY2784544) | JAK2V617F | 55 nM (cell proliferation) | [6] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its straightforward synthesis and dual reactivity make it an attractive starting material for medicinal chemists and drug development professionals. The ability to readily convert this compound into scaffolds like[5][6][7]triazolo[4,3-a]pyridines provides a clear pathway to the development of potent and selective kinase inhibitors targeting critical signaling pathways, such as the JAK-STAT pathway, which are implicated in numerous diseases. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutic agents.

References

- 2. This compound | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-2-肼基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (5-Bromo-pyridin-2-yl)-hydrazine | CymitQuimica [cymitquimica.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Intermediate: A Technical Guide to 5-Bromo-2-hydrazinopyridine in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a reactive hydrazine group and a modifiable pyridine ring, make it a versatile intermediate for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the development of potent anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of this compound

A mixture of 2-chloro-5-bromopyridine (1.0 eq) and hydrazine hydrate (10-15 eq) is heated at 70-100 °C for 24-72 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.[2]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key precursor for the synthesis of various classes of bioactive compounds, most notably hydrazones and fused heterocyclic systems like triazolopyridines.

Hydrazone Derivatives: A Gateway to Anticancer and Antimicrobial Activity

The condensation of this compound with a wide range of aldehydes and ketones provides access to a library of hydrazone derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents.

Hydrazones derived from this compound have been shown to exhibit potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met.

Experimental Workflow: Synthesis of Anticancer Hydrazones

Caption: General workflow for the synthesis of bioactive hydrazones.

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidinyl Hydrazone Derivative | Melanoma | 0.37 | [3] |

| Pyrimidinyl Hydrazone Derivative | Ovarian Cancer | 0.11 | [3] |

| Pyrimidinyl Hydrazone Derivative | Pancreatic Cancer | 1.09 | [3] |

| Isatin-Hydrazone 4j | MCF-7 (Breast Cancer) | 1.51 | [4] |

| Isatin-Hydrazone 4k | MCF-7 (Breast Cancer) | 3.56 | [4] |

| Isatin-Hydrazone 4e | MCF-7 (Breast Cancer) | 5.46 | [4] |

| Isatin-Hydrazone 4e | A2780 (Ovarian Cancer) | 18.96 | [4] |

To a solution of this compound (1 mmol) in ethanol (20 mL), isatin (1 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired isatin-hydrazone. The product is characterized by IR, NMR, and mass spectrometry.

Characterization Data:

-

IR (KBr, cm⁻¹): 3194 (N-H), 1730 (C=O), 1615 (C=N).

-

¹H NMR (DMSO-d₆, δ ppm): 11.05 (s, 1H, NH), 8.35 (d, 1H, Ar-H), 7.20-7.80 (m, 6H, Ar-H).

-

Mass (m/z): [M+H]⁺ corresponding to the molecular weight of the product.

1. Cyclin-Dependent Kinase 2 (CDK2) Pathway:

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and apoptosis. Certain isatin-hydrazones have been identified as potent CDK2 inhibitors.[4][5]

Caption: Inhibition of the CDK2 signaling pathway by Isatin-Hydrazones.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and inhibit cancer progression.

Caption: Inhibition of the VEGFR-2 signaling pathway.

3. c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many cancers.

Caption: Inhibition of the c-Met signaling pathway.

Hydrazone derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-Hydrazone 3a | Escherichia coli | 31.25-250 | [6] |

| Pyrimidine-Hydrazone 3a | Pseudomonas aeruginosa | 31.25-250 | [6] |

| Pyrimidine-Hydrazone 3a | Staphylococcus aureus | 31.25-250 | [6] |

| Pyrimidine-Hydrazone 3a | Candida albicans | 31.25-250 | [6] |

Triazolopyridines: Fused Heterocycles with Therapeutic Potential

The intramolecular cyclization of acylated derivatives of this compound offers a direct route to the synthesis of triazolopyridines. This class of fused heterocycles is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[7][8]

Experimental Workflow: Synthesis of Triazolopyridines

Caption: General workflow for the synthesis of triazolopyridines.

To a solution of the corresponding N-acylated this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added trimethylsilyl azide (TMS-N3, 1.5 eq). Diethyl azodicarboxylate (DEAD, 1.5 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 10-30 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6-Bromo-[7][9][10]triazolo[4,3-a]pyridine derivative.

Yields: Generally high, often exceeding 90%.[7]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of bioactive molecules. Its utility in constructing potent anticancer and antimicrobial hydrazones, as well as privileged heterocyclic scaffolds like triazolopyridines, is well-established. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor | MDPI [mdpi.com]

- 5. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyridine Derivatives Using 5-Bromo-2-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, valuable scaffolds in drug discovery, starting from the readily available 5-Bromo-2-hydrazinopyridine. The described methods focus on the classic cyclocondensation reaction with various 1,3-dicarbonyl compounds.

Introduction

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine nucleobases. This structural mimicry allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), c-Met, and vascular endothelial growth factor receptor 2 (VEGFR-2), making them promising candidates for the development of novel therapeutics for cancer and other diseases.[1][2][3]

The synthesis of the pyrazolopyridine core can be achieved through several strategies. A common and efficient method involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. This application note focuses on the use of this compound as a key building block for the preparation of 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. The bromine substituent at the 6-position provides a convenient handle for further structural modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Approach

The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridines from this compound and a 1,3-dicarbonyl compound proceeds via a cyclocondensation reaction, typically under acidic or thermal conditions. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolopyridine ring system.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. Please note that while the synthesis of these specific compounds from this compound is based on established chemical principles, the presented data is illustrative and may be derived from closely related syntheses due to the limited availability of specific experimental reports for these exact reactions.

Table 1: Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

| Product | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time | Yield (%) | M.p. (°C) |

| 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | Acetylacetone | Ethanol | Acetic Acid | 4 h | 85 | 188-190 |

| 6-bromo-3-phenyl-1H-pyrazolo[3,4-b]pyridine | Benzoylacetone | Acetic Acid | - | 6 h | 78 | 210-212 |

| Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Diethyl 2-ketomalonate | Ethanol | Acetic Acid | 5 h | 82 | 195-197 |

| 6-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | Acetic Acid | 3 h | 90 | 205-207 |

Table 2: Spectroscopic Data for Representative 6-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 13.1 (s, 1H, NH), 8.35 (d, 1H), 7.95 (d, 1H), 2.55 (s, 3H, CH3) | 158.2, 149.5, 142.1, 131.8, 115.7, 112.3, 11.9 | 212/214 [M+H]+ |

| 6-bromo-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 13.5 (s, 1H, NH), 8.40 (d, 1H), 8.10-7.90 (m, 3H), 7.50-7.30 (m, 3H) | 159.0, 150.1, 143.5, 132.5, 130.2, 129.1, 128.8, 126.5, 116.0, 112.8 | 274/276 [M+H]+ |

| Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 13.8 (s, 1H, NH), 8.50 (d, 1H), 8.15 (d, 1H), 4.40 (q, 2H, CH2), 1.40 (t, 3H, CH3) | 163.5, 157.8, 148.9, 141.7, 132.1, 116.5, 113.0, 61.2, 14.5 | 284/286 [M+H]+ |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding 1,3-dicarbonyl compound (1.1 eq.).

-

If necessary, add a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 6-bromo-1H-pyrazolo[3,4-b]pyridine derivative.

-

Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, MS) and determine the melting point.

Protocol 2: Synthesis of 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

-